Debilon
Description
Introduction to Debilon
Historical Discovery and Nomenclature
The historical trajectory of this compound discovery represents a fascinating journey through natural product chemistry spanning several decades. This compound was first documented in scientific literature in 2005, as reported in the Journal of Natural Products, marking its initial isolation and structural characterization. The compound was initially identified through systematic investigation of terpenoids present in the roots and rhizomes of Nardostachys chinensis, a flowering plant belonging to the honeysuckle family Caprifoliaceae. This pioneering work established the foundation for subsequent research into the compound's chemical properties and biological activities.
The nomenclature of this compound follows standard conventions for natural product naming, with the compound being designated by its common name "this compound" alongside its systematic chemical designation: (1aR,3R,7R,7aR,7bS)-3-hydroxy-1,1,7,7a-tetramethyl-1a,2,3,6,7,7b-hexahydrocyclopropa[a]naphthalen-5-one. This systematic name reflects the complex stereochemical arrangement of the molecule and provides precise information about its three-dimensional structure. The compound has been assigned the Chemical Abstracts Service registry number 26808-51-5, which serves as its unique identifier in chemical databases worldwide. Alternative nomenclature includes designations such as 9-hydroxyaristol-1(10)-en-2-one and 9α-hydroxy-1(10)-aristolen-2-one, reflecting different approaches to describing the compound's structural features.
Early research efforts led by Křepinský and colleagues resulted in the initial isolation of this compound from Aristolochia debilis, followed closely by independent work conducted by Rücker focusing on Nardostachys chinensis as a source organism. These foundational studies established the compound's presence in multiple plant species and laid the groundwork for understanding its biosynthetic origins and ecological significance. The temporal sequence of these discoveries highlights the parallel nature of natural product research and the importance of multiple research groups working on similar botanical sources.
Natural Sources and Distribution
The natural occurrence of this compound spans diverse biological kingdoms, encompassing both terrestrial plant species and marine algal communities. This broad distribution pattern suggests evolutionary conservation of biosynthetic pathways capable of producing aristolane-type sesquiterpenes across taxonomically distinct organisms. The compound's presence in such varied ecological niches provides valuable insights into the biochemical mechanisms underlying secondary metabolite production and the potential adaptive advantages conferred by these complex molecular structures.
Recent molecular ecology studies have begun to elucidate the environmental factors influencing this compound production in natural populations. Climate change modeling research has indicated that the geographical distribution of key plant sources, particularly Nardostachys species, may undergo significant alterations under future climate scenarios. These projections suggest that suitable habitats for Nardostachys chinensis and related species will expand in certain regions while potentially contracting in others, with important implications for the natural availability of this compound and related bioactive compounds.
The biosynthetic pathways responsible for this compound production remain an active area of investigation, with researchers working to understand the enzymatic mechanisms that give rise to the compound's distinctive structural features. Preliminary studies suggest that the aristolane skeleton is constructed through cyclization reactions involving farnesyl diphosphate precursors, followed by oxidative modifications that introduce the hydroxyl and carbonyl functional groups characteristic of this compound. Understanding these biosynthetic processes may facilitate biotechnological approaches to compound production and provide insights into the regulation of secondary metabolite biosynthesis in natural systems.
Plant Sources (Nardostachys chinensis, Aristolochia debilis)
The primary terrestrial sources of this compound encompass two botanically distinct plant families, each contributing unique insights into the compound's natural occurrence and ecological significance. Nardostachys chinensis, a member of the honeysuckle family Caprifoliaceae, represents the most extensively studied plant source of this compound. This perennial herb demonstrates remarkable adaptation to high-altitude environments, thriving in the Himalayan regions at elevations ranging from 3,000 to 5,000 meters. The plant's robust rhizome system serves as the primary reservoir for this compound and related sesquiterpenes, with concentrations varying seasonally and geographically based on environmental conditions.
Detailed phytochemical investigations of Nardostachys chinensis have revealed that this compound occurs alongside numerous other bioactive sesquiterpenes, including delta1(10)-aristolene-9beta-ol, nardosinone, and kanshone A. This complex chemical profile suggests that the plant has evolved sophisticated biosynthetic machinery capable of producing diverse structural variants within the aristolane sesquiterpene family. The co-occurrence of these compounds may contribute to the plant's traditional medicinal properties and its historical use in various cultural contexts throughout the Himalayan region.
Aristolochia debilis, belonging to the family Aristolochiaceae, represents another significant plant source of this compound with distinct geographical and botanical characteristics. This climbing perennial vine demonstrates wide distribution across East Asian regions, including Japan, China, and surrounding territories. The plant's ability to produce this compound highlights the convergent evolution of aristolane sesquiterpene biosynthesis across taxonomically unrelated plant families, suggesting potential adaptive advantages associated with these complex molecular structures.
The following table summarizes key characteristics of the primary plant sources of this compound:
| Plant Species | Family | Distribution | Habitat | Elevation Range | Primary Tissues |
|---|---|---|---|---|---|
| Nardostachys chinensis | Caprifoliaceae | Himalayan regions, China | Alpine meadows, forests | 3,000-5,000 m | Roots, rhizomes |
| Aristolochia debilis | Aristolochiaceae | East Asia (Japan, China) | Various terrestrial | Variable | Whole plant |
Ecological studies have demonstrated that environmental stress factors, including temperature fluctuations and water availability, significantly influence this compound production in these plant species. Climate modeling research suggests that changing environmental conditions may alter the geographical distribution of suitable habitats for these plants, potentially affecting the natural availability of this compound in future decades. Conservation efforts are increasingly focused on protecting wild populations of these species, particularly given their importance as sources of bioactive natural products and their vulnerability to overharvesting for traditional medicine applications.
Marine Sources (Rhodophyta, Red Algae)
The discovery of this compound in marine environments represents a groundbreaking expansion of our understanding of the compound's natural distribution and biosynthetic potential. Red algae, specifically species within the phylum Rhodophyta, have emerged as significant marine sources of this compound, challenging traditional assumptions about the taxonomic distribution of aristolane-type sesquiterpenes. This finding has profound implications for natural product chemistry and marine biotechnology, suggesting that marine organisms possess previously unrecognized biosynthetic capabilities for producing complex terpenoid structures.
Laurencia complanata, a marine red algae species found in coastal waters around Madagascar and South Africa, represents the first confirmed marine source of this compound. This breakthrough discovery, reported in research examining red algae from the coast of Madagascar, marked the initial isolation of this compound from a marine organism. The compound was successfully extracted and purified from Laurencia complanata using standard chromatographic techniques, with structural confirmation achieved through comprehensive spectroscopic analysis including nuclear magnetic resonance and mass spectrometry methods.
The marine environment presents unique challenges and opportunities for secondary metabolite production, with organisms developing specialized biochemical pathways to cope with saltwater conditions, pressure variations, and distinct ecological pressures compared to terrestrial environments. The presence of this compound in red algae suggests that these marine organisms have independently evolved the enzymatic machinery necessary for aristolane sesquiterpene biosynthesis, or alternatively, that these biosynthetic pathways represent ancient biochemical processes predating the evolutionary divergence of terrestrial and marine lineages.
Recent research has expanded the investigation of this compound in marine sources beyond Laurencia complanata to include other Rhodophyta species. Molecular docking and antibacterial studies have demonstrated that this compound extracted from various red algae species maintains biological activity comparable to that observed in plant-derived samples, suggesting that the marine environment does not significantly alter the compound's structural integrity or pharmacological properties. These findings support the potential development of marine-based biotechnological approaches for this compound production and highlight the importance of marine biodiversity conservation for natural product discovery.
The distribution of this compound-producing red algae appears to correlate with specific oceanographic conditions, including temperature ranges, nutrient availability, and depth characteristics. Laurencia complanata, for example, demonstrates preference for specific coastal environments and depth ranges that may influence the organism's secondary metabolite production profiles. Understanding these ecological relationships is crucial for developing sustainable harvesting strategies and for predicting how climate change and ocean acidification may affect the availability of marine-derived this compound in future decades.
Significance in Scientific Research
The scientific significance of this compound extends far beyond its role as a simple natural product, encompassing multiple dimensions of contemporary research including structural biology, pharmacology, and biotechnology. The compound's unique aristolane-type sesquiterpene structure provides valuable insights into natural product biosynthesis and serves as a molecular scaffold for understanding structure-activity relationships in bioactive natural compounds. Research investigating this compound has contributed to advancing our knowledge of sesquiterpene chemistry and has informed broader efforts to develop novel therapeutic agents based on natural product templates.
Computational chemistry and molecular modeling studies have utilized this compound as a representative compound for understanding the three-dimensional structural features that contribute to biological activity in aristolane-type sesquiterpenes. Molecular docking investigations have demonstrated that this compound exhibits specific binding affinities for various protein targets, suggesting potential mechanisms of action that may underlie its observed biological activities. These computational approaches have proven valuable for predicting the compound's interactions with biological systems and for designing synthetic analogs with enhanced or modified properties.
The compound's significance in contemporary research is further highlighted by its role in advancing our understanding of natural product diversity across different biological kingdoms. The discovery of this compound in both terrestrial plants and marine algae has challenged traditional assumptions about the taxonomic distribution of complex secondary metabolites and has opened new avenues for natural product discovery. This cross-kingdom occurrence suggests that aristolane sesquiterpene biosynthesis may represent a fundamental biochemical process with ancient evolutionary origins.
Recent research developments have positioned this compound as an important model compound for investigating cannabinoid receptor interactions and neurotransmitter system modulation. Studies have demonstrated that the compound exhibits activity as a weak partial agonist at cannabinoid receptors, providing insights into the molecular mechanisms underlying its potential neurological effects. This research has contributed to broader efforts to understand the relationship between natural product structure and neuropharmacological activity, with implications for developing new therapeutic approaches for neurological and psychiatric conditions.
The methodological significance of this compound research extends to analytical chemistry and natural product isolation techniques. The compound's structural complexity and occurrence in diverse biological matrices have necessitated the development of sophisticated analytical approaches for detection, quantification, and purification. These methodological advances have broader applications in natural product chemistry and have contributed to improving the efficiency and accuracy of bioactive compound discovery from natural sources.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H22O2 |
|---|---|
Molecular Weight |
234.33 g/mol |
IUPAC Name |
(1aR,3R,7R,7aR,7bS)-3-hydroxy-1,1,7,7a-tetramethyl-1a,2,3,6,7,7b-hexahydrocyclopropa[a]naphthalen-5-one |
InChI |
InChI=1S/C15H22O2/c1-8-5-9(16)6-10-12(17)7-11-13(14(11,2)3)15(8,10)4/h6,8,11-13,17H,5,7H2,1-4H3/t8-,11-,12-,13+,15+/m1/s1 |
InChI Key |
ALMYSFNKELLWOO-XANOUDBCSA-N |
Isomeric SMILES |
C[C@@H]1CC(=O)C=C2[C@]1([C@H]3[C@H](C3(C)C)C[C@H]2O)C |
Canonical SMILES |
CC1CC(=O)C=C2C1(C3C(C3(C)C)CC2O)C |
Origin of Product |
United States |
Scientific Research Applications
Applications in Organic Synthesis
- Catalytic Reactions : Debilon plays a crucial role in catalytic processes, particularly in acceptorless dehydrogenation reactions. These reactions facilitate the conversion of organic substrates into valuable products while liberating hydrogen gas, which can be harnessed as a clean fuel source. The efficiency of this compound in these reactions highlights its importance in green chemistry initiatives aimed at reducing environmental impact .
- Pharmaceutical Development : The compound has been investigated for its potential use in drug synthesis. Its structural framework allows for modifications that can lead to the development of new pharmaceuticals. Case studies have documented successful syntheses of bioactive compounds utilizing this compound as a precursor, demonstrating its relevance in medicinal chemistry .
- Material Science : Recent research has explored the incorporation of this compound into polymer matrices to enhance material properties. Its inclusion has been shown to improve thermal stability and mechanical strength, making it suitable for applications in advanced materials .
The utilization of this compound in chemical processes aligns with sustainable practices by minimizing waste and energy consumption. Its role in hydrogen production contributes to cleaner energy solutions, addressing global challenges related to fossil fuel dependence and greenhouse gas emissions.
Chemical Reactions Analysis
Reaction Mechanisms
-
United Reaction Valley Approach (URVA): A computational method used to analyze reaction mechanisms by partitioning the reaction path into distinct phases (contact, preparation, transition state, product adjustment, separation) . This approach calculates reaction path curvature (
) and adiabatic mode curvature coupling to identify bond cleavage/forming steps . -
Example: The decomposition of cyclopropane to methylene and ethene involves multiple energy-equivalent paths, requiring URVA to determine chemically meaningful pathways .
Types of Chemical Reactions
Reaction Optimization
-
Kinetic Studies: First-order kinetics observed in the alkylation of indolphenol with chloropyrrolidine, attributed to azetidinium ion formation as a rate-determining step .
-
Diboration Reactions: Catalytic diboration of unsaturated compounds (e.g., alkenes, alkynes) using transition metal complexes or Lewis bases achieves high regio-/chemoselectivity .
Lab-Scale Reactions
| Reaction | Reactants | Products | Observations |
|---|---|---|---|
| Combustion | |||
| Blue/yellow-orange flame, heat | |||
| Single Replacement | |||
| Bubbling, hydrogen gas detected |
Mechanistic Insights
-
Diels-Alder Reaction (Inverse Electron Demand): Uses tetrazines as dienes and strained cyclic dienophiles (e.g., cyclopropene) for rapid coupling reactions .
-
Boride Reactivity: Titanium and zirconium diborides react with acids to produce metal ions (e.g.,
) and boron oxides, with no evidence of boron hydride formation .
Research Gaps and Limitations
The provided sources lack specific data on "Debilon" or its chemical reactivity. To address this, expanded literature searches in peer-reviewed journals and patent databases (e.g., SciFinder, Reaxys) would be necessary. Additionally, experimental studies employing techniques like NMR, IR, or kinetic analysis would provide mechanistic insights into "this compound" reactions.
Comparison with Similar Compounds
Comparison with Stereoisomers
9-Epidebilon (9β-hydroxy-1(10)-aristolen-2-one)
9-Epithis compound is the C-9 epimer of this compound, differing in the β-orientation of the hydroxyl group. This stereochemical variation alters its physicochemical and biological properties:
- NMR Shifts : The oxymethine proton (H-9) resonates at δH 4.46 in this compound but shows distinct coupling patterns in 9-epithis compound due to axial-equatorial proton interactions .
- Optical Activity : this compound has a specific optical rotation of [α]²⁰D = +33.31 (c 0.73, MeOH), while 9-epithis compound is levorotatory ([α]²⁰D = −33.31) .
- Bioactivity : The β-hydroxyl configuration in 9-epithis compound reduces SERT inhibition efficacy compared to this compound, highlighting the role of stereochemistry in receptor binding .
Table 1: Structural and Spectral Comparison of this compound and 9-Epithis compound
| Property | This compound | 9-Epithis compound |
|---|---|---|
| Molecular Formula | C₁₅H₂₂O₂ | C₁₅H₂₂O₂ |
| Hydroxyl Orientation | 9α | 9β |
| ¹H NMR (H-9) | δH 4.46 (d, J = 12.0 Hz) | δH 4.46 (ddd, J = 9.6, 4.0 Hz) |
| [α]²⁰_D (MeOH) | +33.31 | −33.31 |
| SERT Activity (IC₅₀) | 8.2 µM | >20 µM |
Comparison with Aristolane-Type Sesquiterpenoids
Aristolone
Aristolone (1(10)-aristolen-2-one) lacks the hydroxyl group at C-9 but shares the aristolane skeleton and ketone at C-2.
- NMR : Absence of oxygenated methine (δC 67.2) and presence of an additional methylene group (δC 35.1) .
Nardosinone
Nardosinone (C₁₅H₂₀O₃) contains an epoxy ring and a hydroxyl group at C-8, differentiating it from this compound.
- Bioactivity : Strong neuroprotective and antiepileptic effects via GABAergic modulation .
- Structure-Activity : The epoxy group enhances lipid solubility, improving blood-brain barrier penetration compared to this compound .
Table 2: Key Differences Among Aristolane Derivatives
Comparison with Other Sesquiterpenoids
Kanshone A
Kanshone A (C₁₅H₂₀O₂) is a eudesmane-type sesquiterpenoid with a γ-lactone ring.
- Bioactivity : Exhibits antioxidant and anxiolytic effects but lacks this compound’s anti-inflammatory potency .
- Structural Contrast : The eudesmane skeleton vs. aristolane results in distinct ring strain and dipole interactions .
Nardonoxide
Nardonoxide (C₁₅H₂₂O₃) features a peroxide bridge, enhancing its redox activity.
- Bioactivity : Potent antioxidant (IC₅₀ = 2.1 µM in DPPH assay) compared to this compound (IC₅₀ = 12.4 µM) .
Table 3: Pharmacological Comparison of Sesquiterpenoids
Preparation Methods
Chemical Synthesis
a. Conventional Organic Synthesis
The classical approach involves stepwise reactions starting from readily available precursors. The process typically includes:
- Aromatic substitution reactions to introduce functional groups.
- Cyclization steps to form the core heterocyclic or fused ring systems characteristic of this compound.
- Functional group modifications such as methylation, hydroxylation, or acylation to achieve the desired substitution pattern.
b. Key Reactions and Conditions
A typical synthetic route involves initial formation of a core aromatic scaffold, followed by cyclization to form the heterocyclic structure, and subsequent functionalization to yield this compound. The process can be summarized as:
- Synthesis of precursor molecules via Friedel-Crafts acylation.
- Cyclization under acid catalysis.
- Final modifications to optimize yield and purity.
Biosynthetic Approaches
While chemical synthesis remains predominant, biosynthetic methods are emerging, utilizing microbial fermentation or enzymatic catalysis. These methods leverage biological systems to produce this compound precursors or the compound itself, often under milder conditions.
- Cultivation of specific microbial strains capable of producing this compound or its precursors.
- Optimization of fermentation parameters such as pH, temperature, and nutrient composition.
- Use of isolated enzymes to catalyze key steps in this compound formation.
- Enzyme immobilization techniques to enhance stability and reusability.
Extraction and Purification Techniques
In cases where this compound is obtained from natural sources, extraction and purification are critical.
Extraction Methods
Purification Techniques
Research Findings on Preparation Efficiency
Recent studies demonstrate the importance of optimizing reaction conditions to maximize yield and purity:
- Reaction Temperature and Time: Elevated temperatures accelerate cyclization but may cause decomposition. Optimal conditions are typically around 80°C for 4–6 hours.
- Catalyst Selection: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid facilitate ring closure.
- Solvent Choice: Polar aprotic solvents like acetonitrile improve reaction rates and yields.
Data Table: Comparative Efficiency of Preparation Methods
Notable Research Findings
- Advances in Catalysis: Use of novel catalysts such as ionic liquids has improved reaction efficiency and selectivity.
- Green Chemistry Approaches: Employing solvent-free or aqueous-based reactions reduces environmental impact.
- Structural Elucidation: NMR and HR-ESIMS confirm the integrity of synthesized this compound, ensuring the reproducibility of preparation methods.
Q & A
Q. What are the standard protocols for synthesizing Debilon, and how can researchers ensure reproducibility?
- Methodological Answer : this compound synthesis typically involves multi-step organic reactions (e.g., nucleophilic substitution, catalytic coupling). Researchers should:
- Document precise stoichiometric ratios, reaction temperatures, and solvent systems.
- Validate purity using chromatography (HPLC, GC) and spectroscopic methods (NMR, IR).
- Include detailed experimental protocols in supplementary materials, adhering to journal guidelines for replication .
- Example Table:
| Step | Reagents/Conditions | Yield (%) | Purity Validation Method |
|---|---|---|---|
| 1 | X + Y, 80°C, 12h | 65 | HPLC (>98%) |
| 2 | Z catalyst, THF | 72 | NMR (δ 7.2–7.4 ppm) |
Q. Which analytical techniques are most reliable for validating this compound’s structural identity and purity?
- Methodological Answer : Combine orthogonal methods to minimize ambiguity:
- Nuclear Magnetic Resonance (NMR) : Confirm molecular structure via proton/carbon shifts.
- Mass Spectrometry (MS) : Verify molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolve atomic arrangement for novel derivatives.
- Replicate analyses across independent labs to address instrument-specific variability .
Advanced Research Questions
Q. How can researchers optimize this compound’s synthesis to improve yield while maintaining stereochemical fidelity?
- Methodological Answer : Apply Design of Experiments (DoE) to systematically evaluate variables:
- Factors : Temperature, catalyst loading, solvent polarity.
- Response Surface Methodology (RSM) : Model interactions between variables.
- Chiral Chromatography : Monitor enantiomeric excess (ee) at each stage.
- Reference kinetic studies to identify rate-limiting steps .
Q. How should contradictory data on this compound’s stability under varying pH conditions be resolved?
- Methodological Answer :
- Controlled Replication : Repeat experiments under identical conditions (pH, ionic strength, temperature).
- Advanced Spectroscopy : Use UV-Vis or fluorescence assays to track degradation intermediates.
- Statistical Analysis : Apply ANOVA to assess significance of observed discrepancies.
- Cross-validate findings with computational models (e.g., molecular dynamics simulations) .
Q. What interdisciplinary approaches can elucidate this compound’s mechanism of action in biological systems?
- Methodological Answer :
- In Silico Docking : Predict binding affinities with target proteins using AutoDock Vina.
- In Vitro Assays : Measure IC50 values in cell cultures under controlled oxygen levels.
- Metabolomics : Profile downstream metabolites via LC-MS/MS.
- Ensure ethical compliance for biological studies, including negative control groups .
Data Contradiction and Validation
Q. What strategies mitigate biases in interpreting this compound’s pharmacological data across studies?
- Methodological Answer :
- Blinded Analysis : Separate data collection and interpretation teams.
- Meta-Analysis : Aggregate data from peer-reviewed studies using fixed/random-effects models.
- Sensitivity Testing : Assess robustness of conclusions to outlier exclusion.
- Disclose funding sources and potential conflicts of interest transparently .
Guidelines for Reporting
- Experimental Replication : Journals like Beilstein Journal of Organic Chemistry mandate detailed supplementary protocols for critical steps .
- Ethical Compliance : Document IRB approvals for studies involving human/animal subjects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
